(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid

Description

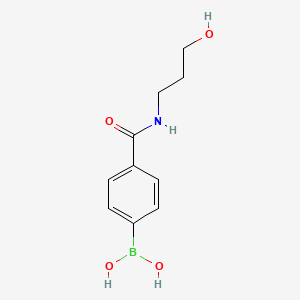

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and a carbamoyl group (-CONH-) linked to a 3-hydroxypropyl chain. This compound is of interest in medicinal chemistry and materials science due to the reactive boronic acid moiety, which enables applications in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and sensing .

Propriétés

IUPAC Name |

[4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMQHVJGIAQUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657448 | |

| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-29-7 | |

| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of phenylboronic acid with 3-hydroxypropyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with halides or pseudohalides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Esterification: The boronic acid group can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Condensation Reactions: The carbamoyl group can participate in condensation reactions with amines or other nucleophiles, leading to the formation of amides or other derivatives.

Applications De Recherche Scientifique

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, accepting electron pairs from the nucleophile. The carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Similarities and Differences

The following boronic acid derivatives share the core phenylboronic acid structure with a carbamoyl substituent but differ in the functional groups attached to the carbamoyl nitrogen:

*Calculated based on molecular formula C₁₀H₁₄BNO₄.

Key Observations:

- Steric Effects : Bulky substituents like cyclopropyl () or aromatic groups () may hinder reactivity in cross-coupling reactions.

- Electronic Effects : Fluorine () and chlorine () introduce electronegativity, altering electron density on the phenyl ring and affecting interactions with biological targets.

Physicochemical Properties

- Topological Polar Surface Area (TPSA) :

- LogP :

- Hydroxypropyl derivative: Estimated ~1.2 (more hydrophilic).

- Ethoxycarbonylpropyl analogue (): ~2.5 (higher lipophilicity due to ester).

Activité Biologique

(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid, identified by its CAS number 913835-29-7, is an organoboron compound that has gained attention for its potential biological activities. This compound features a boronic acid group attached to a phenyl ring with a carbamoyl substitution, which may influence its reactivity and interactions with biological systems.

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition processes. The boronic acid moiety can interact with various biological targets, including proteins and enzymes, potentially modulating their functions.

Anticancer Properties

Research has indicated that boronic acids possess significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. A notable study assessed the antiproliferative effects of several phenylboronic acid derivatives, revealing a structure-activity relationship that suggests modifications at specific positions can enhance biological efficacy .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | 18 | A2780 (Ovarian Cancer) |

| (4-Nitrophenyl)boronic acid | 44.6 | A549 (Lung Cancer) |

| (3-Carbamoylphenyl)boronic acid | 175.2 | MCF7 (Breast Cancer) |

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves the formation of stable complexes with enzyme active sites, thereby preventing substrate binding and subsequent catalysis.

Study on Enzyme Inhibition

A study investigated the inhibition of serine proteases by various boronic acids, including this compound. The results demonstrated that the compound effectively inhibited enzyme activity in a concentration-dependent manner, suggesting its potential as a therapeutic agent in diseases where serine proteases are implicated.

Antimicrobial Activity

Another research effort explored the antimicrobial properties of boronic acids against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis through enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.